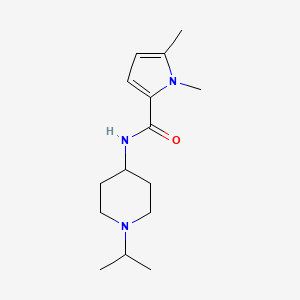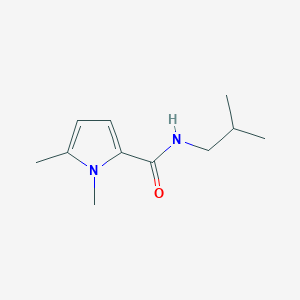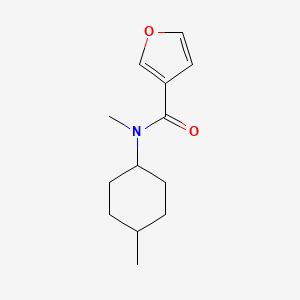
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide, commonly known as DMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperidine-based compound that is used as a potent agonist of the nicotinic acetylcholine receptor (nAChR).
Mécanisme D'action
DMPP acts as a potent agonist of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are ionotropic receptors that are widely expressed in the nervous system. Upon binding to 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, DMPP induces the opening of ion channels, leading to the influx of cations such as sodium and calcium. This results in depolarization of the membrane potential and the initiation of an action potential. DMPP has a high affinity for the α7 subtype of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for cognitive function and memory.
Biochemical and Physiological Effects:
DMPP has been shown to have a number of biochemical and physiological effects, including increased neurotransmitter release, enhanced synaptic plasticity, and improved cognitive function. In addition, DMPP has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPP in lab experiments is its high potency and selectivity for 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one limitation of using DMPP is its potential toxicity, which can limit its use in certain experiments. In addition, DMPP has a relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
Orientations Futures
There are a number of future directions for research on DMPP, including the development of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists with improved potency and selectivity, the investigation of the potential therapeutic applications of DMPP in neurodegenerative diseases, and the exploration of the role of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides in other physiological processes such as inflammation and pain. In addition, further studies are needed to determine the optimal dosing and administration of DMPP for different experimental paradigms.
Méthodes De Synthèse
DMPP is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a pyrrole derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity of DMPP is typically determined through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DMPP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, DMPP is used as a tool to study the function of 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamides, which are important for synaptic transmission and plasticity. In pharmacology, DMPP is used as a reference compound for testing the efficacy and selectivity of new 1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide agonists. In toxicology, DMPP is used as a positive control for testing the toxicity of new compounds.
Propriétés
IUPAC Name |
1,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)18-9-7-13(8-10-18)16-15(19)14-6-5-12(3)17(14)4/h5-6,11,13H,7-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPFSLGPGMJKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)


![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)

![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)